5,7-Dihydroxy-3',4',5'-trimethoxyflavanone

Catalog No.
S1550925
CAS No.
62252-10-2
M.F
C18H18O7
M. Wt
346.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Dihydroxy-3',4',5'-trimethoxyflavanone

CAS Number

62252-10-2

Product Name

5,7-Dihydroxy-3',4',5'-trimethoxyflavanone

IUPAC Name

5,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C18H18O7

Molecular Weight

346.3 g/mol

InChI

InChI=1S/C18H18O7/c1-22-15-4-9(5-16(23-2)18(15)24-3)13-8-12(21)17-11(20)6-10(19)7-14(17)25-13/h4-7,13,19-20H,8H2,1-3H3

InChI Key

CTALFFOVOLJORS-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)C3=C(C=C(C=C3O2)O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)C3=C(C=C(C=C3O2)O)O

Identification and Classification:

5,7-Dihydroxy-3',4',5'-trimethoxyflavanone, also known as tricetin 3',4',5'-trimethyl ether, belongs to the class of organic compounds known as 4'-O-methylated flavonoids. These are flavonoids with methoxy groups attached to the C4' atom of the flavonoid backbone. Thus, 5,7-dihydroxy-3',4',5'-trimethoxyflavanone is considered a flavonoid. [Source: Human Metabolome Database (HMDB) - ]

Potential Biological Activities:

While research on 5,7-dihydroxy-3',4',5'-trimethoxyflavanone specifically is limited, its classification as a flavonoid suggests potential for various biological activities commonly associated with this group of compounds. Flavonoids are known for their diverse properties, including:

  • Antioxidant activity: Flavonoids are known to possess free radical scavenging and metal chelation properties, potentially contributing to protection against oxidative stress. [Source: National Institutes of Health - ]
  • Anti-inflammatory activity: Some flavonoids exhibit anti-inflammatory properties by modulating various inflammatory pathways. [Source: National Institutes of Health - ]
  • Anticancer activity: Certain flavonoids have been shown to exhibit anticancer effects through various mechanisms, including cell cycle arrest, apoptosis induction, and anti-angiogenesis. [Source: National Institutes of Health - ]

Occurrence:

,7-Dihydroxy-3',4',5'-trimethoxyflavanone has been detected in trace amounts in various food sources, including:

  • Barleys (Hordeum vulgare) [Source: Human Metabolome Database (HMDB) - ]
  • Breakfast cereals [Source: Human Metabolome Database (HMDB) - ]
  • Cereals and cereal products [Source: Human Metabolome Database (HMDB) - ]

5,7-Dihydroxy-3',4',5'-trimethoxyflavanone, also known as tricetin 3',4',5'-trimethyl ether, is a naturally occurring flavonoid compound categorized under the class of 4'-O-methylated flavonoids. It possesses a molecular formula of C18H16O7 and is characterized by its three methoxy groups attached to the flavonoid backbone, specifically at the 3', 4', and 5' positions. This compound has been isolated from various medicinal plants and is noted for its potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a subject of significant scientific interest for potential therapeutic applications in various diseases and conditions .

  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: It can be reduced to yield dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyl groups can participate in substitution reactions with reagents such as acetic anhydride or benzoyl chloride, leading to various acetylated or benzoylated derivatives .

These reactions allow for the modification of the compound, potentially altering its pharmacological properties.

The biological activities of 5,7-dihydroxy-3',4',5'-trimethoxyflavanone have been extensively studied:

  • Antioxidant Activity: This flavonoid exhibits significant antioxidant properties that help in neutralizing free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Research has demonstrated that this compound can inhibit inflammatory pathways. For instance, it has been shown to reduce the production of interleukin-8 and prostaglandin E2 in intestinal epithelial cells stimulated by enterotoxins .
  • Neuroprotective Properties: There is emerging evidence suggesting that it may protect neuronal cells from damage, potentially offering therapeutic benefits in neurodegenerative diseases .

The synthesis of 5,7-dihydroxy-3',4',5'-trimethoxyflavanone can be achieved through various methods:

  • Methylation of Tricetin: This involves using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically conducted under reflux conditions to ensure complete methylation of the hydroxyl groups.
  • Extraction from Plant Sources: Industrially, this compound can also be extracted from plants known to contain it, such as Hedyotis diffusa and barley (Hordeum vulgare), using solvents like ethanol or methanol .

5,7-Dihydroxy-3',4',5'-trimethoxyflavanone has several applications:

  • Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, it is being explored as a dietary supplement for health benefits.
  • Pharmaceuticals: Its potential therapeutic effects in treating inflammatory diseases and neurodegenerative disorders are under investigation.
  • Cosmetics: The compound's antioxidant properties make it a candidate for inclusion in skincare products aimed at combating oxidative stress .

Studies on the interactions of 5,7-dihydroxy-3',4',5'-trimethoxyflavanone with various biological systems have revealed important insights:

  • It has been shown to modulate signaling pathways associated with inflammation by inhibiting nuclear factor-kappaB activation.
  • Interaction with heat shock proteins has been observed, indicating potential roles in stress response mechanisms within cells .

These interactions highlight its potential as a therapeutic agent in managing inflammatory responses.

Several compounds share structural similarities with 5,7-dihydroxy-3',4',5'-trimethoxyflavanone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Hydroxy-6,7,4'-trimethoxyflavoneContains three methoxy groupsExhibits strong anti-inflammatory activity
3-HydroxyflavoneLacks methoxy groups at C3' and C4'Known for its simpler structure and properties
Eupatilin (5,7-Dihydroxy-3,4,6-trimethoxyflavone)Similar hydroxyl/methoxy patternNoted for specific anti-inflammatory mechanisms

The uniqueness of 5,7-dihydroxy-3',4',5'-trimethoxyflavanone lies in its specific arrangement of hydroxyl and methoxy groups that contribute to its distinct biological activities and chemical reactivity compared to these similar compounds .

XLogP3

2.7

Dates

Modify: 2023-08-15

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